5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline
Overview
Description
5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C8H7F4NO . It is a member of the (trifluoromethyl)benzenes . The compound is used in the field of pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .
Synthesis Analysis
The synthesis of this compound involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C8H7F4NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 .
Scientific Research Applications
Synthesis and Intermediate Applications
5-Fluoro-2-methyl-4-(trifluoromethoxy)aniline serves as an intermediate in the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. For example, it is involved in the synthesis of derivatives with herbicidal activities, demonstrating its utility in the development of agricultural chemicals. These derivatives have been shown to possess effective herbicidal properties against a range of dicotyledonous weeds, highlighting the chemical's role in advancing agricultural productivity and management practices (Wu et al., 2011).
Liquid Crystalline Applications
The compound has also been researched for its potential in creating new liquid crystalline materials. Specifically, derivatives of this compound have been found to exhibit stable smectic phases, which are crucial for the development of advanced liquid crystal displays and other optical devices. This research provides insights into how the modulation of molecular structure, including the introduction of trifluoromethoxy groups, can influence the mesophase behavior of liquid crystals, thus opening new avenues for material science and technology (Miyajima et al., 1995).
Methodological Advances in Organic Synthesis
Furthermore, the chemical serves as a building block in the development of novel synthetic methodologies. For instance, it has been used in the exploration of monodentate transient directing groups to facilitate ruthenium(II)-catalyzed C-H imidation, broadening the scope of direct functionalization of aromatic compounds. This research not only expands the toolkit of organic synthesis but also demonstrates the potential of fluoroaniline derivatives in constructing complex organic molecules with high precision and efficiency (Wu et al., 2021).
properties
IUPAC Name |
5-fluoro-2-methyl-4-(trifluoromethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c1-4-2-7(14-8(10,11)12)5(9)3-6(4)13/h2-3H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXZPCMKLJEVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301218659 | |
Record name | Benzenamine, 5-fluoro-2-methyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1706430-25-2 | |
Record name | Benzenamine, 5-fluoro-2-methyl-4-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1706430-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 5-fluoro-2-methyl-4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301218659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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